N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide (CAS: 1144465-37-1) is a benzamide derivative featuring a urea linkage to a 1,1-dioxidotetrahydrothiophen-3-yl group and an N-cyclopentyl substituent .
Properties
Molecular Formula |
C17H23N3O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-cyclopentyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C17H23N3O4S/c21-16(18-13-3-1-2-4-13)12-5-7-14(8-6-12)19-17(22)20-15-9-10-25(23,24)11-15/h5-8,13,15H,1-4,9-11H2,(H,18,21)(H2,19,20,22) |
InChI Key |
NPPGRRHEJBVVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene sulfone group is synthesized through oxidation of tetrahydrothiophene derivatives. A representative protocol involves:
-
Oxidation of tetrahydrothiophene-3-amine :
-
Reagents : 3-chloroperoxybenzoic acid (MCPBA) or Oxone®
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)/water mixtures
Example :
"To a solution of tetrahydrothiophene-3-amine (35 g, 135 mmol) in dry DCM (400 mL) under ice-cooling, MCPBA (46.5 g, 270 mmol) is added portionwise. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 20 hours. Quenching with NaHSO₃ and purification via silica gel chromatography (petroleum ether:ethyl acetate = 3:1) yields 1,1-dioxidotetrahydrothiophen-3-amine".
-
Preparation of N-cyclopentyl-4-aminobenzamide
This intermediate is synthesized via amide coupling:
-
Activation of 4-nitrobenzoyl chloride with cyclopentylamine in DCM.
-
Reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation.
Critical parameters :
-
Temperature : 25–50°C for amide formation
-
Catalyst : 5% Pd/C for nitro reduction
-
Solvent : Ethanol or ethyl acetate
Carbamoyl Coupling Reaction
The final step involves reacting 1,1-dioxidotetrahydrothiophen-3-amine with N-cyclopentyl-4-isocyanatobenzamide:
-
Reagents : Triphosgene or carbonyldiimidazole (CDI)
-
Conditions : Anhydrous DMF, 0°C to room temperature, inert atmosphere.
Mechanism :
-
Generation of the isocyanate intermediate from 4-aminobenzamide
-
Nucleophilic attack by the sulfonamide group of 1,1-dioxidotetrahydrothiophen-3-amine
Purification : Column chromatography (DCM:MeOH 20:1) or preparative HPLC.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Oxidation : MCPBA outperforms Oxone® in selectivity (98% vs. 89% purity).
-
Hydrogenation : Pt/C (2% loading) reduces reaction time by 40% compared to Pd/C.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.81 (d, 2H, Ar-H), 4.20 (m, 2H, CH₂-SO₂), 2.93 (s, 3H, SO₂-CH₃) |
| IR | 1675 cm⁻¹ (C=O amide), 1320–1150 cm⁻¹ (SO₂ asym/sym stretch) |
| MS | m/z 365.4 [M+H]⁺ (calc. 365.4) |
Challenges and Alternative Approaches
Common Side Reactions
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound’s benzamide and carbamoyl groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 hr | 4-aminobenzoic acid + cyclopentylamine + 1,1-dioxidotetrahydrothiophen-3-amine | Amide cleavage confirmed via NMR and LC-MS |
| Basic Hydrolysis | NaOH (2M), 80°C, 8 hr | Sodium 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate | Requires optimization to minimize side reactions |
Key Insight : Hydrolysis rates depend on steric hindrance from the cyclopentyl group and electronic effects of the dioxidotetrahydrothiophene moiety.
Redox Reactions Involving the Dioxidotetrahydrothiophene Moiety
The sulfone group (-SO₂-) in the tetrahydrothiophene ring participates in redox processes:
| Reaction Type | Reagents/Conditions | Outcome | Biological Relevance |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, RT | Partial reduction to tetrahydrothiophene sulfoxide | May alter compound’s solubility and target binding |
| Oxidation | H₂O₂, AcOH, 50°C | Further oxidation to sulfonic acid derivatives | Enhances polarity, potentially improving pharmacokinetics |
Derivatization via Functional Group Modifications
The amino and carbamoyl groups enable targeted derivatization:
Acylation
Alkylation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-methylated benzamide | Enhanced metabolic stability |
| Propargyl bromide | NaH, THF, 0°C | Alkyne-functionalized derivative for click chemistry | Used in bioconjugation studies |
Coupling Reactions for Structural Diversification
The compound serves as a scaffold for synthesizing analogs:
Comparative Reactivity with Structural Analogs
The cyclopentyl group distinguishes this compound from analogs like N-cyclohexyl or N-cyclooctyl derivatives:
| Analog | Reactivity Difference | Impact on Bioactivity |
|---|---|---|
| N-cyclohexyl-3-{[...]amino}benzamide | Slower hydrolysis due to increased steric bulk | Reduced cytotoxicity in vitro |
| N-cyclooctyl-4-{[...]amino}benzamide | Enhanced redox stability of tetrahydrothiophene moiety | Improved half-life in pharmacokinetic studies |
Stability Under Physiological Conditions
Critical for drug development:
-
pH Stability : Degrades rapidly at pH <3 or >10 (simulated gastric/intestinal fluids).
-
Thermal Stability : Stable up to 150°C (DSC analysis), making it suitable for solid formulations.
Scientific Research Applications
Chemistry
N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in various organic reactions, including:
- Oxidation : The sulfonyl group can be oxidized to form sulfone derivatives.
- Reduction : Reduction reactions can yield corresponding amines or thiols.
- Substitution Reactions : The benzamide moiety can undergo nucleophilic substitution.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfone derivatives |
| Reduction | Lithium aluminum hydride | Amines, thiols |
| Substitution | Amines, thiols | Substituted benzamides |
Biology
The compound is being studied for its potential biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit key enzymes and signaling pathways related to disease progression. Notably:
- Antimicrobial Activity : Research indicates promising results against various bacterial and fungal strains.
- Anticancer Potential : Investigations are ongoing to explore its efficacy in inhibiting cancer cell growth.
Medicine
There is ongoing research into the therapeutic potential of this compound for treating various diseases. Its mechanism of action involves interactions with specific molecular targets, potentially modulating their functions.
Case Study Example:
A study published in MDPI highlighted the compound's effectiveness in degrading enzymes involved in DNA repair mechanisms, which are often upregulated in cancer cells. This suggests a dual role as both an anticancer agent and a tool for understanding cancer biology .
Industry
In industrial applications, this compound is explored for:
- Material Development : Its unique properties make it suitable for creating new materials.
- Catalysis : The compound may serve as a catalyst in various chemical processes due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound shares a core benzamide-urea-tetrahydrothiophene dioxide scaffold with several analogs, differing primarily in the substituent at the benzamide’s nitrogen atom. Key analogs include:
Key Observations:
- Steric Effects : The bulkier cyclopentyl group may influence binding pocket interactions in enzyme targets, as seen in PDE (phosphodiesterase)-targeting PROTACs .
- Polarity : Pyridine or thiazole substituents (e.g., in analogs from ) introduce heteroatoms that could improve water solubility but reduce passive diffusion.
Activity Trends:
- The absence of such groups in the target compound suggests divergent applications.
- Enzyme Targeting : Analogs like the thiazol-2-yl and pyridin-2-yl derivatives may target kinases or proteases, given their structural similarity to inhibitors in patent literature .
Physicochemical and Functional Comparisons
Biological Activity
N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique combination of structural elements, including a cyclopentyl group, a benzamide moiety, and a tetrahydrothiophene ring with a sulfonyl group. Its molecular formula is and it has a molecular weight of 371.5 g/mol.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its diverse biological activities, making it a subject of significant research interest.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial potential of this compound against various bacterial and fungal strains. The compound demonstrated promising activity against:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
- Fungi : Aspergillus fumigatus and Candida albicans
In preliminary screening, the compound exhibited moderate to good activity against these strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- K562 (leukemia)
The mechanism of action appears to involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis. Notably, the compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in tumor progression .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with various proteins and enzymes, potentially inhibiting their function.
- Modulation of Receptor Activity : The benzamide moiety can bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways.
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by affecting regulatory proteins such as p53 and BCL2 .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Moderate antimicrobial activity |
| Compound B | N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Anticancer properties but less potent than the target compound |
This compound stands out due to its unique structural features and superior biological activity compared to these analogs.
Case Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of various synthesized benzamide derivatives, including N-cyclopentyl derivatives. The results indicated that this specific compound exhibited superior antifungal activity against Aspergillus fumigatus, outperforming standard antifungal agents like Clotrimazole .
Case Study 2: Anticancer Potential
In another investigation involving multiple cancer cell lines, N-cyclopentyl derivatives demonstrated significant anticancer effects through apoptosis induction and cell cycle arrest mechanisms. The findings suggest that further exploration into this compound could lead to novel therapeutic agents for cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step amidation strategy. For example, coupling 4-aminobenzoic acid derivatives with activated carbonyl intermediates (e.g., carbamoyl chlorides) under anhydrous conditions. Key steps include:
- Activation : Use of coupling agents like HATU or EDCI in DMF to facilitate carbamoyl bond formation.
- Cyclopentyl Group Introduction : Alkylation of the amine group with cyclopentyl bromide in the presence of a base (e.g., K₂CO₃) .
- Tetrahydrothiophene-1,1-dioxide Incorporation : Reaction with 3-aminotetrahydrothiophene-1,1-dioxide under controlled pH (6–7) to avoid over-sulfonation .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- 1H/13C NMR : Key signals include:
- Cyclopentyl Protons : Multiplet at δ 1.5–2.0 ppm (10H, cyclopentyl CH₂).
- Tetrahydrothiophene-dioxide : Singlet at δ 3.2–3.5 ppm (2H, SO₂CH₂) and δ 2.8–3.0 ppm (2H, SO₂CH₂CH).
- Amide NH : Broad peak at δ 8.5–9.0 ppm .
Advanced Research Questions
Q. What are the potential biological targets of this compound, and how can its mechanism of action be elucidated?
- Hypothesis : Structural analogs (e.g., sulfonamide-containing benzamides) inhibit enzymes like carbonic anhydrase or kinases .
- Experimental Design :
- Target Screening : Use computational docking (AutoDock Vina) against Protein Data Bank (PDB) entries (e.g., 4XYT for sulfonamide-binding proteins).
- Enzyme Assays : Measure IC₅₀ against recombinant human carbonic anhydrase IX using a stopped-flow CO₂ hydration assay .
- Cellular Studies : Evaluate antiproliferative activity in cancer cell lines (e.g., HCT-116) with Western blotting for apoptosis markers (cleaved PARP, caspase-3) .
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?
- Analysis : The compound’s sulfone group enhances polarity, but the cyclopentyl moiety contributes hydrophobicity.
- Methodology :
- Solubility Testing : Use shake-flask method in DMSO (polar aprotic) vs. ethyl acetate (non-polar).
- Co-solvent Systems : Optimize DMSO/water mixtures (e.g., 20% DMSO) for biological assays .
- Crystallography : Single-crystal X-ray diffraction to study intermolecular interactions (e.g., sulfone H-bonding vs. cyclopentyl van der Waals packing) .
Q. What strategies can address low yields in the final amidation step?
- Root Cause : Competing side reactions (e.g., hydrolysis of carbamoyl chloride).
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
